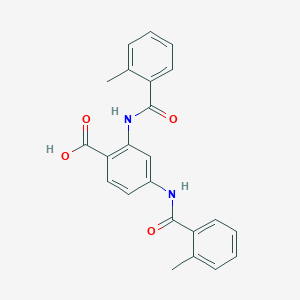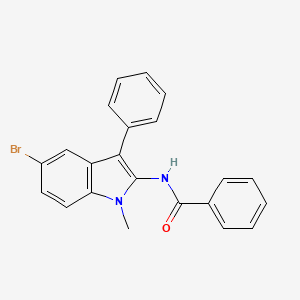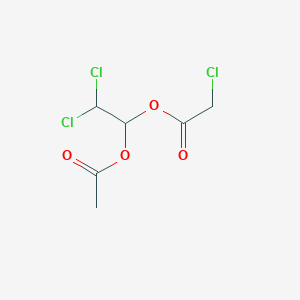
1-(Acetyloxy)-2,2-dichloroethyl chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Acetyloxy)-2,2-dichloroethyl chloroacetate is an organic compound characterized by the presence of an acetyloxy group and two chlorine atoms attached to an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Acetyloxy)-2,2-dichloroethyl chloroacetate can be synthesized through the reaction of ethyl chloroacetate with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to ensure high yields and minimize side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions. The process begins with the addition of ethyl chloroacetate to a reactor, followed by the gradual addition of acetic anhydride and a catalyst. The mixture is then stirred and maintained at the desired temperature until the reaction is complete. The product is purified through distillation or recrystallization to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
1-(Acetyloxy)-2,2-dichloroethyl chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alcohols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Hydrolysis Agents: Aqueous base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) can be used for hydrolysis reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
Substitution Reactions: Formation of substituted ethyl chloroacetates.
Hydrolysis: Formation of the corresponding alcohol and acetic acid.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
1-(Acetyloxy)-2,2-dichloroethyl chloroacetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes .
Mechanism of Action
The mechanism of action of 1-(Acetyloxy)-2,2-dichloroethyl chloroacetate involves its interaction with molecular targets such as enzymes and proteins. The acetyloxy group can act as a protecting group for alcohol functionalities, while the chloroacetate moiety can participate in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl chloroacetate: Similar in structure but lacks the acetyloxy group.
Methyl chloroacetate: Similar in structure but has a methyl group instead of an ethyl group.
2,2-Dichloroethyl acetate: Similar in structure but lacks the chloroacetate moiety
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
63168-00-3 |
|---|---|
Molecular Formula |
C6H7Cl3O4 |
Molecular Weight |
249.5 g/mol |
IUPAC Name |
(1-acetyloxy-2,2-dichloroethyl) 2-chloroacetate |
InChI |
InChI=1S/C6H7Cl3O4/c1-3(10)12-6(5(8)9)13-4(11)2-7/h5-6H,2H2,1H3 |
InChI Key |
VLYPWJWAGWORSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C(Cl)Cl)OC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(Benzenesulfonyl)-2-nitrophenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14515825.png)
![Silane, trimethyl[(3-nitrophenyl)methoxy]-](/img/structure/B14515835.png)
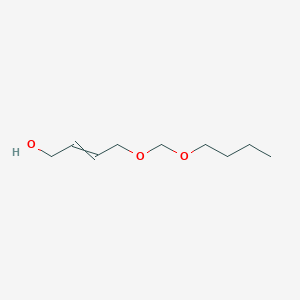
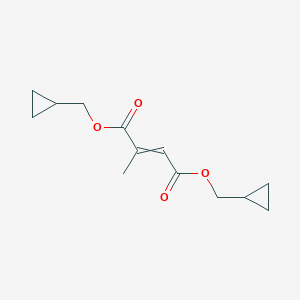

![1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene](/img/structure/B14515853.png)
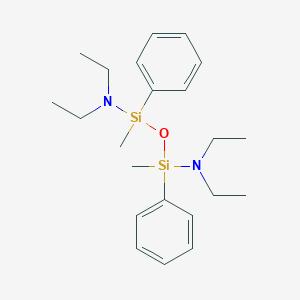
![3-[(Butylsulfanyl)methylidene]-5-hexyloxolan-2-one](/img/structure/B14515861.png)
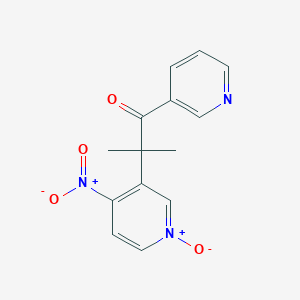
![4-Chloro-N-[2-(3,4-dimethoxyphenoxy)ethyl]benzamide](/img/structure/B14515866.png)
